Cas no 1184385-50-9 (4-Piperidinol, 4-methyl-1-(1-methylethyl)-)

4-Piperidinol, 4-methyl-1-(1-methylethyl)- structure
1184385-50-9 structure
商品名:4-Piperidinol, 4-methyl-1-(1-methylethyl)-
CAS番号:1184385-50-9
MF:C9H19NO
メガワット:157.253262758255
CID:5272990
PubChem ID:21054782

4-Piperidinol, 4-methyl-1-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

    • 4-METHYL-1-(PROPAN-2-YL)PIPERIDIN-4-OL
    • 4-Piperidinol, 4-methyl-1-(1-methylethyl)-
    • インチ: 1S/C9H19NO/c1-8(2)10-6-4-9(3,11)5-7-10/h8,11H,4-7H2,1-3H3
    • InChIKey: IQHHWUDJDCLCNC-UHFFFAOYSA-N
    • ほほえんだ: OC1(C)CCN(C(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 157.146664230g/mol
  • どういたいしつりょう: 157.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5
  • 疎水性パラメータ計算基準値(XlogP): 1.1

4-Piperidinol, 4-methyl-1-(1-methylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-693616-5.0g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
5.0g
$2650.0 2023-03-10
Enamine
EN300-693616-0.1g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
0.1g
$804.0 2023-03-10
Enamine
EN300-693616-0.5g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
0.5g
$877.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01062200-1g
4-Methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9 95%
1g
¥4494.0 2023-04-05
Enamine
EN300-693616-1.0g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
1g
$0.0 2023-06-07
Enamine
EN300-693616-2.5g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
2.5g
$1791.0 2023-03-10
Enamine
EN300-693616-0.05g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
0.05g
$768.0 2023-03-10
Enamine
EN300-693616-0.25g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
0.25g
$840.0 2023-03-10
Enamine
EN300-693616-10.0g
4-methyl-1-(propan-2-yl)piperidin-4-ol
1184385-50-9
10.0g
$3929.0 2023-03-10

4-Piperidinol, 4-methyl-1-(1-methylethyl)- 関連文献

4-Piperidinol, 4-methyl-1-(1-methylethyl)-に関する追加情報

Introduction to 4-Piperidinol, 4-methyl-1-(1-methylethyl)- (CAS No: 1184385-50-9)

4-Piperidinol, 4-methyl-1-(1-methylethyl)-, identified by the Chemical Abstracts Service Number (CAS No) 1184385-50-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of both hydroxyl and alkyl substituents makes it a versatile intermediate, offering opportunities for further functionalization and exploration in various chemical pathways.

The compound's molecular structure, characterized by a six-membered piperidine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 4-position, and an isopropyl group at the 1-position, contributes to its distinct chemical properties. This arrangement not only influences its reactivity but also its potential biological activity. The hydroxyl group, in particular, is a key functional moiety that can participate in hydrogen bonding interactions, enhancing its solubility and interaction with biological targets.

In recent years, there has been growing interest in piperidine derivatives due to their prevalence in bioactive molecules. Studies have demonstrated that piperidine scaffolds are integral to many pharmacophores found in approved drugs, making them valuable candidates for further medicinal chemistry exploration. The specific configuration of 4-Piperidinol, 4-methyl-1-(1-methylethyl)- positions it as a promising building block for the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) drugs. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly in the context of depression, anxiety, and neurodegenerative disorders. The unique substitution pattern of 4-Piperidinol, 4-methyl-1-(1-methylethyl)- may confer specific pharmacokinetic and pharmacodynamic properties that make it an attractive candidate for further investigation.

Recent research has highlighted the importance of optimizing steric and electronic properties in drug-like molecules to enhance binding affinity and reduce off-target effects. The structural features of 4-Piperidinol, 4-methyl-1-(1-methylethyl)-, including the spatial arrangement of its substituents, may contribute to favorable interactions with biological targets while minimizing unwanted side effects. This has spurred interest among researchers looking to develop next-generation therapeutics with improved efficacy and safety profiles.

The synthesis of 4-Piperidinol, 4-methyl-1-(1-methylethyl)- presents an interesting challenge due to the need to carefully control reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes for complex heterocyclic compounds like this one. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing intricate molecular frameworks with high precision.

From a computational chemistry perspective, virtual screening and molecular modeling have become indispensable tools for evaluating the potential biological activity of novel compounds. 4-Piperidinol, 4-methyl-1-(1-methylethyl)- has been subjected to various computational studies to predict its binding modes with potential targets. These simulations have provided valuable insights into its interactions with enzymes and receptors, guiding experimental efforts toward optimizing its pharmacological properties.

The pharmaceutical industry continues to invest heavily in discovering new active ingredients derived from natural products or designed through rational drug design. Piperidine derivatives are among the most studied classes of compounds due to their diverse biological activities. 4-Piperidinol, 4-methyl-1-(1-methylethyl)- represents a prime example of how structural modifications can lead to novel compounds with therapeutic potential.

In conclusion,4-Piperidinol, 4-methyl-1-(1-methylethyl)- (CAS No: 1184385-50-9) stands out as a compound of considerable interest in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset for drug discovery efforts aimed at addressing unmet medical needs. As synthetic chemistry and computational methods continue to evolve, the exploration of such derivatives will undoubtedly yield new insights and advancements in medicinal chemistry.

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